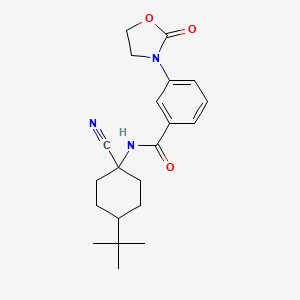
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays an essential role in various cellular processes, including inflammation, cell proliferation, and survival.
Mécanisme D'action
The mechanism of action of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which plays an essential role in various cellular processes. By inhibiting this interaction, this compound prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, this compound has been shown to inhibit the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of the protein-protein interaction between STAT3 and JAK2. This potency allows for the use of lower concentrations of the compound in experiments, reducing the potential for off-target effects. Another advantage is its selectivity for the STAT3 pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. One limitation is the potential for toxicity at higher concentrations of the compound, which can limit its use in vivo. Another limitation is the need for further studies to determine the optimal dosing and administration of the compound.
Orientations Futures
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several potential future directions for scientific research. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential use of the compound in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of the compound in vivo and to investigate its potential for use in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form the corresponding 4-tert-butyl-1-cyanocyclohexanol. The alcohol is then converted to the corresponding benzamide by reaction with 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been used in various scientific research applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, this compound has been used to study the role of STAT3 in various cellular processes, including cell proliferation, survival, and differentiation.
Propriétés
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-20(2,3)16-7-9-21(14-22,10-8-16)23-18(25)15-5-4-6-17(13-15)24-11-12-27-19(24)26/h4-6,13,16H,7-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCKNLCLNKQFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

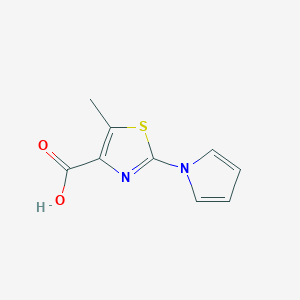
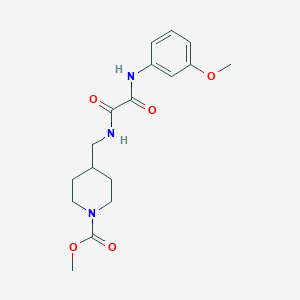
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)

![1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2449242.png)
![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
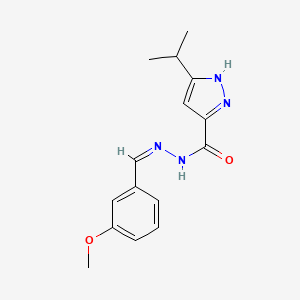
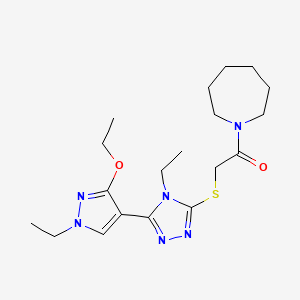
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)